molecular formula C7H6FN3 B8784125 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-fluoro-

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-fluoro-

Cat. No.: B8784125
M. Wt: 151.14 g/mol
InChI Key: DFHUCOWXUPCVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-fluoro- is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoropyrrolo[2,3-b]pyridin-1-amine

InChI

InChI=1S/C7H6FN3/c8-6-3-5-1-2-11(9)7(5)10-4-6/h1-4H,9H2

InChI Key

DFHUCOWXUPCVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=C(C=C21)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of NaH (4.4 g, 110 mmol, 60% in mineral oil) in DMF (37 mL) at 0° C. is treated with 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 7.4 mmol) and stirred at 0° C. for 1 h. The mixture is treated with HOSA (4.2 g, 37 mmol) portion wise and warmed to rt over 2 h. The mixture is then poured over ice, filtered through a pad of Celite, and extracted with EtOAc (3×50 mL). The combined organic layer is dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 30%-70% EtOAc in heptane to afford 5-fluoro-pyrrolo[2,3-b]pyridin-1-ylamine (980 mg, 88%). MS: 152 (M+H); 1H NMR (300 MHz, CDCl3): δ 8.20 (s, 1H), 7.60 (m, 1H), 7.42 (m, 1H), 6.36 (s, 1H), 5.01 (s, NH2, 2H).
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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